Allylphosphonic dichloride
Overview
Description
Allylphosphonic dichloride is an organophosphorus compound with the molecular formula C₃H₅Cl₂OP and a molecular weight of 158.951. It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms, an oxygen atom, and an allyl group (a three-carbon chain with a double bond). This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylphosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained. The general reaction is as follows:
PCl3+C3H5OH→C3H5PCl2O+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl alcohol are combined under optimized conditions. The process may include steps to purify the product and remove any by-products or impurities .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products:
Substitution: Formation of phosphonamides, phosphonates, or phosphonothioates.
Oxidation: Formation of phosphonic acids.
Addition: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
Allylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of allylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The allyl group can undergo addition reactions due to the presence of the double bond. These reactions enable the compound to modify other molecules and form new chemical bonds .
Comparison with Similar Compounds
Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of an allyl group.
Methylphosphonic dichloride: Contains a methyl group instead of an allyl group.
Ethylphosphonic dichloride: Contains an ethyl group instead of an allyl group.
Uniqueness: Allylphosphonic dichloride is unique due to the presence of the allyl group, which imparts different reactivity compared to its phenyl, methyl, and ethyl counterparts. The double bond in the allyl group allows for additional types of reactions, such as addition reactions, which are not possible with the other compounds .
Properties
IUPAC Name |
3-dichlorophosphorylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHAMOYJECKDMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164384 | |
Record name | Allylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-47-1 | |
Record name | P-2-Propen-1-ylphosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylphosphonic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.